molecular formula C17H13Cl2NO2S B12173694 N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12173694
M. Wt: 366.3 g/mol
InChI Key: XBYYIAFPQAWCGX-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a phenyl group, and an oxathiine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the reaction of 2,4-dichlorophenyl isocyanate with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of the dichlorophenyl group, phenyl group, and oxathiine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H13Cl2NO2S

Molecular Weight

366.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H13Cl2NO2S/c18-12-6-7-14(13(19)10-12)20-17(21)15-16(23-9-8-22-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21)

InChI Key

XBYYIAFPQAWCGX-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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